N-Isobutylcyclopropanamine Hydrochloride
Description
Contextualizing N-Isobutylcyclopropanamine Hydrochloride within Cyclopropylamine (B47189) Chemistry
This compound is structurally defined by a cyclopropyl (B3062369) ring attached to an amino group, which is further substituted with an isobutyl group. The hydrochloride salt form enhances its stability and solubility, properties that are advantageous for research and development purposes.
The core of this molecule, the cyclopropylamine moiety, is of significant interest in organic and medicinal chemistry. longdom.org The three-membered ring is highly strained, with C-C-C bond angles of approximately 60 degrees, a significant deviation from the ideal 109.5 degrees for sp³ hybridized carbon atoms. longdom.org This ring strain results in shorter and stronger C-H bonds and an enhanced π-character of the C-C bonds. researchgate.net These features contribute to the unique conformational rigidity and electronic properties of cyclopropylamine derivatives. longdom.org The presence of the nitrogen atom introduces a basic center and a point for further functionalization, allowing for the synthesis of a diverse array of derivatives. longdom.org
The isobutyl group attached to the nitrogen atom in this compound is a lipophilic moiety that can influence the compound's pharmacokinetic and pharmacodynamic properties. The size and branching of the alkyl substituent can affect how the molecule interacts with biological targets and its metabolic stability.
Table 1: Chemical Properties of N-Isobutylcyclopropanamine and its Hydrochloride Salt
| Property | N-Isobutylcyclopropanamine | This compound |
| IUPAC Name | N-(2-methylpropyl)cyclopropanamine | This compound |
| Molecular Formula | C₇H₁₅N | C₇H₁₆ClN |
| Molecular Weight | 113.21 g/mol | 149.66 g/mol |
| CAS Number | 215523-02-7 | 1020353-46-1 |
| Physical Form | Not specified | White to yellow solid |
| Storage Temperature | Not specified | +4°C |
Data sourced from PubChem and commercial supplier information.
Historical Perspective on Cyclopropylamine Derivative Research Relevance
The exploration of cyclopropylamine derivatives in chemical research has a rich history, with significant discoveries highlighting their therapeutic potential. A key historical milestone was the development of tranylcypromine (B92988), a cyclopropylamine derivative, as a monoamine oxidase (MAO) inhibitor for the treatment of depression. x-mol.com This discovery in the mid-20th century spurred further investigation into the biological activities of this class of compounds.
Research has shown that the cyclopropyl group can serve as a bioisostere for other chemical functionalities, offering a way to modulate a molecule's properties while maintaining its biological activity. researchgate.net The rigid nature of the cyclopropyl ring can help to lock a molecule into a specific conformation that is favorable for binding to a biological target, potentially leading to enhanced potency and selectivity. researchgate.net Furthermore, the cyclopropyl moiety has been observed to improve the metabolic stability of drug candidates by blocking sites of metabolism. researchgate.net
Over the years, the cyclopropylamine scaffold has been incorporated into a wide range of compounds investigated for various therapeutic applications, including antiviral, anticancer, and agrochemical uses. longdom.org The versatility of cyclopropylamine as a building block is evident from the numerous synthetic methods developed for its incorporation into larger, more complex molecules. thieme-connect.com
Overview of Research Trajectories for this compound and Analogues
While specific, in-depth research publications solely focused on this compound are not abundant in publicly accessible literature, the research trajectories for this compound can be inferred from the extensive studies on its structural analogues. The primary areas of investigation for N-substituted cyclopropylamines include their potential as enzyme inhibitors and as modulators of receptor function.
One significant research avenue for N-substituted cyclopropylamines is their activity as monoamine oxidase (MAO) inhibitors . Building on the legacy of tranylcypromine, researchers have synthesized and tested a variety of N-alkylated cyclopropylamines to explore structure-activity relationships. The nature of the N-substituent can influence the potency and selectivity of MAO inhibition.
Another prominent area of research is the development of histone demethylase (HDM) inhibitors . For instance, derivatives of tranylcypromine have been investigated as inhibitors of lysine-specific demethylase 1 (LSD1), a target in cancer therapy. nih.gov The introduction of substituents on the cyclopropylamine core has been shown to modulate the inhibitory activity and selectivity against other enzymes like MAOs. nih.gov A study on 1-substituted cyclopropylamine derivatives revealed that introducing bulkier substituents on the cyclopropylamine ring led to increased selectivity against human monoamine oxidases MAO A and MAO B while retaining inhibitory activity against KDM1A. nih.gov
Furthermore, cyclopropylamine derivatives are being explored in other therapeutic areas. For example, recent research has focused on the design of N-cyclopropylmethyl derivatives as potent and selective kappa opioid receptor (KOR) agonists for the development of safer analgesics. nih.gov
Properties
IUPAC Name |
N-(2-methylpropyl)cyclopropanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N.ClH/c1-6(2)5-8-7-3-4-7;/h6-8H,3-5H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJPHYNFNCRWYQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1CC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1020353-46-1 | |
| Record name | N-(2-methylpropyl)cyclopropanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Molecular Structure, Conformational Analysis, and Stereochemical Considerations
Theoretical Investigations of N-Isobutylcyclopropanamine Conformational Landscape
The conformational landscape of N-Isobutylcyclopropanamine is defined by the rotation around its single bonds, primarily the C-N and C-C bonds of the isobutyl group. Conformational analysis examines the different spatial arrangements of a molecule, known as conformers, and their relative energy levels. unacademy.comchemistrysteps.com While specific experimental studies on N-Isobutylcyclopropanamine are not extensively documented, its conformational preferences can be predicted by applying established principles from the analysis of similar molecules, such as n-butane and cyclopropylamine (B47189). unacademy.combyjus.com
Rotation around the bond connecting the nitrogen to the isobutyl group and the bond between the nitrogen and the cyclopropyl (B3062369) ring gives rise to various staggered and eclipsed conformations. The relative stability of these conformers is dictated by torsional strain, which arises from the repulsion between bonding electrons of neighboring atoms, and steric strain, which is the obstruction caused by the physical size of atoms or groups. chemistrysteps.com
In the case of N-Isobutylcyclopropanamine, the most significant steric interactions occur between the bulky cyclopropyl and isobutyl groups.
Anti-conformation: The most stable conformer is predicted to be the anti or staggered arrangement, where the large isobutyl and cyclopropyl groups are positioned at a dihedral angle of 180° to each other, minimizing steric hindrance.
Gauche conformation: Rotation around the C-N bond leads to gauche conformations, where the isobutyl and cyclopropyl groups are at a 60° dihedral angle. byjus.com These conformers are higher in energy than the anti-conformation due to steric repulsion between the groups. unacademy.com
Eclipsed conformation: Eclipsed conformations, where the groups on adjacent atoms are aligned, are the least stable due to significant torsional and steric strain. chemistrysteps.com
Recent high-resolution spectroscopic studies on the parent molecule, cyclopropylamine, have confirmed the existence of both trans and gauche conformers, providing a basis for understanding the conformational complexity of its derivatives. nih.gov
Table 1: Predicted Conformational Analysis of N-Isobutylcyclopropanamine
| Conformer | Dihedral Angle (Cyclopropyl-N-C-C) | Relative Energy | Key Interactions |
|---|---|---|---|
| Anti | ~180° | Lowest | Minimal steric and torsional strain. |
| Gauche | ~60° | Intermediate | Moderate steric strain between cyclopropyl and isobutyl groups. |
| Eclipsed | 0° | Highest | Severe steric and torsional strain. |
This table is based on theoretical principles of conformational analysis.
Impact of Cyclopropyl Ring Strain on Molecular Geometry in Cyclopropylamine Systems
The cyclopropyl group is a defining feature of the molecule, imparting significant structural constraints. The three-membered ring forces the C-C-C bond angles to be approximately 60°, a severe deviation from the ideal 109.5° angle for sp³ hybridized carbon atoms. masterorganicchemistry.com This deviation results in substantial ring strain, which is a combination of two primary factors:
Angle Strain: This is caused by the compression of the internal bond angles from the optimal tetrahedral angle, leading to less effective orbital overlap and weaker C-C bonds. masterorganicchemistry.comutexas.edu The total ring strain in cyclopropane (B1198618) is estimated to be around 27-28 kcal/mol. masterorganicchemistry.comutexas.edu
Torsional Strain: The planar nature of the cyclopropane ring forces the hydrogen atoms on adjacent carbons into an eclipsed conformation, creating repulsive torsional interactions. masterorganicchemistry.comutexas.edu This strain cannot be alleviated by bond rotation as it can in acyclic alkanes.
This inherent strain has a profound impact on the molecular geometry and chemical properties of cyclopropylamine systems. The C-C bonds within the ring are weakened, making them more susceptible to ring-opening reactions. utexas.eduhyphadiscovery.com Furthermore, the C-H bonds are shorter and stronger, which can influence their reactivity in metabolic processes. hyphadiscovery.com The unique electronic structure of the cyclopropyl ring can also affect the basicity and nucleophilicity of the attached amine group.
Table 2: Effects of Ring Strain in the Cyclopropyl Moiety
| Property | Value in Cyclopropane | Ideal Unstrained Value (sp³ C) | Consequence |
|---|---|---|---|
| C-C-C Bond Angle | ~60° | 109.5° | Significant Angle Strain masterorganicchemistry.comutexas.edu |
| Total Ring Strain | ~28 kcal/mol | 0 kcal/mol (e.g., in cyclohexane) | Increased Reactivity, Weaker C-C Bonds utexas.edu |
| C-C Bond Dissociation Energy | ~65 kcal/mol | ~88 kcal/mol | Ring is prone to opening utexas.eduhyphadiscovery.com |
| C-H Bond Conformation | Eclipsed | Staggered | Torsional Strain masterorganicchemistry.com |
Stereoisomerism and Chirality in Cyclopropylamine Derivatives, including N-Isobutylcyclopropanamine Hydrochloride
Stereoisomers are molecules that have the same molecular formula and connectivity but differ in the spatial arrangement of their atoms. libretexts.org A key concept in stereoisomerism is chirality, which describes a molecule that is non-superimposable on its mirror image. libretexts.orgutexas.edu
The structure of N-Isobutylcyclopropanamine contains a chiral center. The carbon atom in the cyclopropyl ring that is directly bonded to the nitrogen atom is attached to four different groups:
The N-isobutylamino group
A hydrogen atom
Two distinct carbon atoms within the cyclopropyl ring
This carbon atom is therefore a stereocenter, rendering the entire molecule chiral. utexas.edu As a result, N-Isobutylcyclopropanamine can exist as a pair of non-superimposable mirror images called enantiomers. For a molecule with one chiral center, two stereoisomers are possible (2¹ = 2). iosrjournals.org
These enantiomers are typically designated as (R) and (S) based on the Cahn-Ingold-Prelog priority rules. The existence of these stereoisomers is significant, as enantiomers can exhibit different biological activities. A solution containing equal amounts of both enantiomers is known as a racemic mixture and is optically inactive. iosrjournals.org
Table 3: Stereoisomers of N-Isobutylcyclopropanamine
| Isomer | Configuration at Chiral Center | Relationship |
|---|---|---|
| Isomer 1 | (R) | Enantiomers |
| Isomer 2 | (S) | Enantiomers |
This table illustrates the possible stereoisomers due to the single chiral center in the molecule.
Spectroscopic Elucidation of Molecular Structure (e.g., NMR, IR) as a Research Tool
Spectroscopic techniques are indispensable tools for determining the structure of chemical compounds. researchgate.net Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy would be primary methods for confirming the structure of this compound. nih.govnih.gov
Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations. libretexts.org For this compound, a secondary amine salt, the IR spectrum would be expected to show:
A broad and strong absorption in the 2400-3200 cm⁻¹ region, characteristic of the N-H⁺ stretching vibration in an amine salt.
C-H stretching vibrations for the sp³ hybridized carbons of the isobutyl and cyclopropyl groups, typically appearing just below 3000 cm⁻¹.
C-N stretching vibrations. The IR spectrum for the parent molecule, cyclopropylamine, has been well-documented. nist.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. libretexts.org
¹H NMR: The proton NMR spectrum would provide a unique fingerprint. The protons on the cyclopropyl ring would appear as complex multiplets in the highly shielded (upfield) region of the spectrum. The isobutyl group would show a characteristic pattern: a doublet for the two equivalent methyl groups, a multiplet for the single CH proton, and a doublet for the CH₂ group adjacent to the nitrogen. The N-H proton would likely appear as a broad signal, the position of which can be concentration-dependent, and it would disappear upon exchange with D₂O. libretexts.org
¹³C NMR: The carbon NMR spectrum would show distinct signals for each unique carbon atom. The carbons of the cyclopropyl ring are highly shielded and appear at a characteristic upfield chemical shift. The four carbons of the isobutyl group would also be resolved, with the carbon attached to the nitrogen being the most deshielded of the group. libretexts.org
Table 4: Predicted Spectroscopic Data for N-Isobutylcyclopropanamine
| Spectroscopy Type | Functional Group / Proton Environment | Expected Signal / Chemical Shift (δ) / Wavenumber (cm⁻¹) |
|---|---|---|
| ¹H NMR | Cyclopropyl protons (CH, CH₂) | ~0.2 - 1.0 ppm (complex multiplets) |
| Isobutyl -CH₂-N | ~2.5 - 3.0 ppm (doublet) | |
| Isobutyl -CH(CH₃)₂ | ~1.8 - 2.2 ppm (multiplet) | |
| Isobutyl -(CH₃)₂ | ~0.9 - 1.1 ppm (doublet) | |
| Amine N-H | Broad signal, variable position | |
| ¹³C NMR | Cyclopropyl carbons | ~5 - 20 ppm |
| Isobutyl carbons | ~20 - 60 ppm | |
| IR Spectroscopy | N-H⁺ Stretch (as Hydrochloride) | 2400 - 3200 cm⁻¹ (broad) |
| C-H Stretch (sp³) | 2850 - 3000 cm⁻¹ |
Note: These are predicted values based on general spectroscopic principles and data for similar compounds.
Chemical Reactivity and Mechanistic Investigations of N Isobutylcyclopropanamine Hydrochloride Analogues
Cyclopropylamine (B47189) Ring-Opening Reactions in Biological and Chemical Systems
The cyclopropane (B1198618) ring, characterized by significant ring strain due to its compressed 60° bond angles, is susceptible to a variety of ring-opening reactions. longdom.org These transformations are a subject of extensive study in synthetic, mechanistic, and biological chemistry. nih.gov The reactivity is often dictated by the nature of the substituents on the ring, with donor-acceptor (D-A) cyclopropanes being particularly useful synthetic intermediates. nih.govacs.org
In chemical systems, the ring-opening of D-A cyclopropanes can be initiated by Lewis acids, which weaken the bond between the donor- and acceptor-substituted carbons, facilitating nucleophilic attack. acs.org Theoretical studies suggest that these processes involve the interaction of the cyclopropane ring's orbitals with the unoccupied orbitals of the acceptor group, leading to the weakening and lengthening of the vicinal carbon-carbon bonds. nih.gov For instance, the reaction of cyclopropane dicarboxylates with chalcogenyl halides results in a 1,3-halochalcogenation, a ring-opening process that installs a halogen and a chalcogenyl group at the 1 and 3 positions of the former ring. acs.org Another example involves the intermolecular cyclization of alkylidenecyclopropyl ketones with amines, which proceeds through a distal cleavage of the cyclopropane C-C bond to form substituted pyrroles. organic-chemistry.org In superacidic conditions, compounds like trans-2-phenylcyclopropylamine hydrochloride undergo ring-opening via cleavage of the distal C-C bond, a reaction influenced by the σ-acceptor properties of the ammonium (B1175870) group and charge-charge repulsion effects. nih.gov
In biological contexts, the ring-opening of cyclopropylamines is often a consequence of metabolic bioactivation. hyphadiscovery.com For example, the hepatotoxicity associated with the antibiotic trovafloxacin (B114552) is linked to the oxidation of its cyclopropylamine moiety by Cytochrome P450 (CYP) enzymes, specifically CYP1A2. hyphadiscovery.comacs.org This oxidation generates reactive ring-opened intermediates, such as carbon-centered radicals or α,β-unsaturated aldehydes, which can form covalent adducts with cellular macromolecules like proteins, leading to toxicity. hyphadiscovery.comacs.orgresearchgate.net The metabolism of some cyclopropylamine-containing compounds can lead to the formation of glutathione (B108866) (GSH) conjugates, indicating the generation of reactive electrophilic intermediates. hyphadiscovery.com
Oxidative N-Dealkylation Mechanisms of Cyclopropylamines
Oxidative N-dealkylation represents a major metabolic pathway for many amine-containing xenobiotics, including cyclopropylamine derivatives. researchgate.netmdpi.com This process is primarily catalyzed by enzymes such as cytochrome P450s and peroxidases. researchgate.net The mechanism of N-dealkylation, particularly for cyclopropylamines, has been a subject of significant investigation, with two primary pathways proposed: single electron transfer (SET) and hydrogen atom transfer (HAT). ku.eduacs.org The cyclopropyl (B3062369) group has been widely used as a mechanistic probe to distinguish between these pathways, as the fate of the ring (fragmentation vs. remaining intact) provides crucial mechanistic insight. ku.edu
Cytochrome P450-Catalyzed N-Dealkylation and Cyclopropanone (B1606653) Formation
Cytochrome P450 (CYP) enzymes are central to the metabolism of a vast number of drugs. mdpi.com For N-alkylamines, N-dealkylation is a common transformation. acs.org The long-standing debate over the mechanism, whether it proceeds via a SET pathway to form an aminium radical cation or a HAT pathway to form a carbinolamine intermediate, has been addressed using cyclopropylamine probes. ku.eduacs.org
Studies using the model substrate N-cyclopropyl-N-methylaniline have shown that its oxidation by liver microsomes containing CYP2B1 leads to N-demethylation and N-decyclopropylation. nih.govacs.org Crucially, the cyclopropyl group that is removed is detected as cyclopropanone hydrate, an intact three-membered ring product. acs.orgnih.gov The formation of an intact cyclopropanone, along with the absence of ring-fragmented products like 3-hydroxypropionaldehyde or acrolein, argues strongly against a SET mechanism in P450-catalyzed N-dealkylation. acs.orgnih.gov A SET mechanism would be expected to lead to the rapid opening of the strained cyclopropylaminium radical. nih.gov
Instead, the evidence supports a conventional C-hydroxylation or HAT mechanism. nih.govrsc.org This pathway involves the abstraction of a hydrogen atom from the carbon alpha to the nitrogen, followed by hydroxyl recombination to form a carbinolamine intermediate. acs.orgrsc.org This unstable carbinolamine then decomposes to yield the dealkylated amine and the corresponding aldehyde or ketone—in this case, cyclopropanone. acs.orgrsc.org Density functional theory calculations support this mechanism, indicating the initial Cα–H hydroxylation is the first step, followed by the decomposition of the carbinolamine. rsc.org
| Metabolite | Structure | Significance | Source |
|---|---|---|---|
| N-methylaniline | C₆H₅NH(CH₃) | Product of N-decyclopropylation | nih.gov |
| N-cyclopropylaniline | C₆H₅NH(C₃H₅) | Product of N-demethylation | nih.gov |
| Cyclopropanone Hydrate | C₃H₄O·H₂O | Key indicator of a non-SET, ring-intact mechanism | acs.orgnih.gov |
| Formaldehyde | CH₂O | Product of N-demethylation | nih.gov |
Peroxidase-Mediated N-Dealkylation (e.g., Horseradish Peroxidase)
In contrast to the mechanism observed with Cytochrome P450, the oxidation of cyclopropylamines by peroxidases like horseradish peroxidase (HRP) provides clear evidence for a SET mechanism. researchgate.netnih.gov HRP is a well-established one-electron oxidant. nih.gov
When N-cyclopropyl-N-methylaniline is oxidized by HRP in the presence of hydrogen peroxide, the reaction leads exclusively to products derived from the fragmentation of the cyclopropane ring. acs.orgnih.gov The key intermediate is postulated to be a highly reactive aminium cation radical formed by the initial SET from the nitrogen atom. researchgate.netnih.gov This radical intermediate undergoes rapid cleavage of the cyclopropane ring to form a distonic cation radical. nih.gov This species then partitions between different pathways depending on the reaction conditions, such as the presence of oxygen. nih.gov Under aerobic conditions, the reaction yields N-methylaniline and β-hydroxypropionic acid, while under anaerobic conditions, an intramolecular cyclization product, N-methylquinolinium, is formed quantitatively. nih.gov
The stark difference in the fate of the cyclopropyl ring—preservation in P450-mediated reactions versus fragmentation in HRP-mediated reactions—highlights the ability of cyclopropylamine probes to differentiate between HAT and SET oxidative mechanisms. nih.govnih.gov
| Feature | Horseradish Peroxidase (HRP) | Cytochrome P450 (CYP2B1) | Source |
|---|---|---|---|
| Proposed Mechanism | Single Electron Transfer (SET) | Hydrogen Atom Transfer (HAT) / C-Hydroxylation | nih.govnih.gov |
| Key Intermediate | Aminium cation radical | Carbinolamine | nih.govrsc.org |
| Fate of Cyclopropyl Ring | Fragmentation/Ring-opening | Remains intact | acs.orgnih.gov |
| Major Products from Cyclopropyl Group | β-hydroxypropionic acid, N-methylquinolinium | Cyclopropanone hydrate | nih.govnih.gov |
Reactivity of the Amine Functionality
The amine group in N-Isobutylcyclopropanamine and its analogues is a key functional center, conferring basicity and nucleophilicity to the molecule. longdom.org This allows it to participate in a wide range of organic reactions, including substitutions and additions, making cyclopropylamines valuable synthetic intermediates. longdom.orgacs.org
The nitrogen atom's lone pair of electrons enables it to act as a nucleophile, attacking electrophilic centers. Standard amine reactions, such as acylation, alkylation, and salt formation with acids (as seen in the hydrochloride salt form), are characteristic of this functional group. The hydrochloride salt itself, N-Isobutylcyclopropanamine Hydrochloride, is a stable, crystalline solid formed by the reaction of the basic amine with hydrochloric acid. sigmaaldrich.com
More advanced transformations also leverage the amine's reactivity. For example, cyclopropylamines can participate in asymmetric [3+2] photocycloaddition reactions with olefins. rsc.org In these reactions, the cyclopropylamine, upon photoexcitation, can engage with electron-rich or electron-neutral olefins to form complex, enantioenriched cyclopentane (B165970) derivatives, highlighting its utility in constructing stereochemically complex molecules. rsc.org The amine group is fundamental to this process, often being the site of initial interaction or activation within the catalytic cycle. rsc.org
Biological and Biochemical Interactions of N Isobutylcyclopropanamine Hydrochloride Derivatives
Enzyme Inhibition Studies of Cyclopropylamine (B47189) Analogues
Cyclopropylamine derivatives have been extensively studied as inhibitors of flavin-dependent oxidases, leveraging the unique chemical properties of the strained cyclopropyl (B3062369) ring to achieve potent and often irreversible inhibition.
Monoamine Oxidase (MAO) Inhibition Kinetics and Mechanisms by N-Cyclopropylamine Derivatives
N-Cyclopropylamine derivatives are well-established as mechanism-based inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes crucial for the degradation of monoamine neurotransmitters. researchgate.netlongdom.org The inhibitory mechanism of many cyclopropylamines, such as the prototypical inhibitor tranylcypromine (B92988), is irreversible. researchgate.netresearchgate.net This process involves the enzyme oxidizing the cyclopropylamine, which leads to the opening of the cyclopropyl ring and the formation of a reactive intermediate that covalently binds to the enzyme's flavin adenine (B156593) dinucleotide (FAD) cofactor. nih.gov This covalent modification results in the inactivation of the enzyme. nih.gov
Kinetic studies have demonstrated that the inhibitory potency and selectivity for MAO-A versus MAO-B can be modulated by the substituents on the cyclopropylamine scaffold. nih.govresearchgate.net For instance, some N-substituted cyclopropylamine derivatives show preferential inhibition of MAO-B, which is primarily involved in the metabolism of dopamine. frontiersin.org Studies on cis-N-benzyl-2-methoxycyclopropylamine showed it to be a particularly potent irreversible inhibitor of MAO-B with an IC50 value of 5 nM after a 30-minute pre-incubation, making it over 20-fold more effective than tranylcypromine against this isoform. nih.gov The inhibition kinetics can be complex, often showing a time-dependent increase in potency, which is characteristic of irreversible inhibitors that require enzymatic processing to exert their effect. researchgate.net Some derivatives may initially act as competitive inhibitors before forming the irreversible covalent adduct. nih.gov
| Compound | Target | Inhibition Value (IC50) | Inhibition Type | Reference |
|---|---|---|---|---|
| Tranylcypromine | MAO-B | 0.074 µM (with 30 min pre-incubation) | Irreversible | researchgate.net |
| Tranylcypromine | MAO-B | 4 µM (no pre-incubation) | Reversible/Irreversible | researchgate.net |
| cis-N-benzyl-2-methoxycyclopropylamine | MAO-B | 5 nM (with 30 min pre-incubation) | Irreversible | nih.gov |
| cis-N-benzyl-2-methoxycyclopropylamine | MAO-A | 170 nM (with 30 min pre-incubation) | Irreversible | nih.gov |
Histone Demethylase Kdm1A Inhibition by 1-Substituted Cyclopropylamine Derivatives
More recently, the cyclopropylamine scaffold, particularly derivatives of tranylcypromine, has been identified as a potent inhibitor of Lysine-Specific Demethylase 1 (KDM1A, also known as LSD1). nih.gov KDM1A is another flavin-dependent oxidase that plays a critical role in epigenetic regulation by removing methyl groups from histones, primarily H3K4me1/2. nih.govacs.org Inhibition of KDM1A has emerged as a promising strategy in oncology. acs.org
Research into 1-substituted cyclopropylamine derivatives has shown that these compounds can act as potent and irreversible inhibitors of KDM1A. nih.gov The mechanism mirrors that of MAO inhibition, involving the formation of a covalent adduct with the FAD cofactor. nih.gov By introducing bulkier substituents onto the cyclopropylamine ring, researchers have been able to enhance selectivity for KDM1A over the MAO isoforms. nih.gov For example, certain trans isomers of 1-substituted cyclopropylamines exhibit potent KDM1A inhibition while showing reduced activity against MAO-A and MAO-B. nih.gov One such derivative demonstrated an IC50 of 0.131 µM against KDM1A. researchgate.net This highlights the tunability of the cyclopropylamine scaffold for designing selective enzyme inhibitors.
| Compound Class/Example | Target | Inhibition Value (IC50) | Inhibition Type | Reference |
|---|---|---|---|---|
| 1-Substituted Cyclopropylamine Derivative (Compound 11 in source) | KDM1A/LSD1 | 0.131 µM | Irreversible | researchgate.net |
| 1-Substituted Tranylcypromine Derivative (Compound 12 in source) | KDM1A/LSD1 | 31 nM | Irreversible | researchgate.net |
| Styrenylcyclopropylamine Derivative (Compound 34 in source) | KDM1A/LSD1 | <4 nM (biochemical) | Covalent | researchgate.net |
| Styrenylcyclopropylamine Derivative (Compound 34 in source) | KDM1A/LSD1 | 2 nM (cellular) | Covalent | researchgate.net |
Interaction with Biological Macromolecules (e.g., Proteins, DNA)
The biological activity of cyclopropylamine derivatives is not limited to interactions with their primary enzyme targets. The inherent reactivity of the cyclopropane (B1198618) ring, especially after metabolic activation, facilitates interactions with other biological macromolecules. Reactive metabolites, which can be electrophilic in nature, are capable of forming covalent bonds with nucleophilic groups present in proteins and nucleic acids like DNA. researchgate.net
This covalent binding can lead to a range of cellular consequences, including the chemical adduction of proteins, which may alter their function, and the formation of DNA adducts, which can interfere with processes like replication and transcription. researchgate.net For instance, the cyclopropyl group itself is highly electrophilic and can react with amino acids and nucleotides. While the primary mechanism of action for inhibitors like those targeting MAO and KDM1A involves specific binding to the FAD cofactor within the enzyme's active site, off-target covalent modifications cannot be entirely ruled out and may contribute to the broader biological profile of these compounds. The interaction between small molecules and DNA can occur through various modes, including intercalation between base pairs or groove binding, which can alter the DNA's structure and function. mdpi.com
Cellular Uptake and Subcellular Distribution Studies in Model Systems (excluding in vivo pharmacokinetics)
The ability of a compound to exert its biological effects is contingent upon its capacity to cross the cell membrane and reach its intracellular targets. For small molecules like N-isobutylcyclopropanamine and its derivatives, cellular entry is governed by several mechanisms. nih.gov These include passive diffusion across the lipid bilayer, a process often influenced by the compound's lipophilicity, and carrier-mediated transport via membrane proteins. nih.govnih.gov
Many cells express a variety of transport proteins, such as organic cation transporters or p-glycoprotein, that can either facilitate the uptake or mediate the efflux of drugs, thereby controlling their intracellular concentration. nih.govyoutube.com As basic amines, cyclopropylamine derivatives can also become "trapped" within acidic organelles like lysosomes, a phenomenon known as lysosomotropism, which can affect their subcellular distribution. nih.gov Studies on the subcellular localization of free amines in model systems, such as tobacco cells, have shown that they are predominantly found in the supernatant fraction after cell fractionation, which corresponds to the cytosol. nih.gov This suggests that once inside the cell, cyclopropylamine derivatives are likely distributed primarily in the cytoplasm, where they can interact with cytosolic and mitochondrial targets like MAO.
Elucidation of Molecular Targets and Pathways Mediated by Cyclopropylamines
The interaction of cyclopropylamine derivatives with their primary targets, MAO and KDM1A, initiates a cascade of downstream molecular events.
Pathways Mediated by MAO Inhibition: Inhibition of MAO-A and MAO-B leads to an increase in the levels of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine. frontiersin.org This elevation in neurotransmitters enhances signaling through their respective receptors (e.g., adrenergic and dopaminergic receptors). frontiersin.org This modulation can impact numerous downstream pathways, including those involved in inflammation. For example, increased catecholamine levels can influence immune cell responses and cytokine expression, potentially through signaling pathways like the NF-κB pathway. frontiersin.org The byproducts of MAO activity, such as hydrogen peroxide and aldehydes, contribute to oxidative stress; therefore, MAO inhibition can also have a neuroprotective effect by reducing the load of these reactive species. nih.gov
Pathways Mediated by KDM1A Inhibition: As an epigenetic modulator, KDM1A inhibition has profound effects on gene expression. acs.org By preventing the demethylation of histone H3, KDM1A inhibitors can reactivate the expression of silenced genes, including tumor suppressor genes. acs.org A recognized target gene modulated by KDM1A is Gfi-1b. nih.gov More complex pathways have also been elucidated; for instance, in esophageal squamous cell carcinoma, KDM1A inhibition was found to epigenetically enhance the expression of RAD51, a key protein in DNA homologous recombination repair. nih.gov This upregulation of RAD51, in turn, was shown to suppress the STING-associated anti-tumor immune response by affecting NF-κB-dependent inflammatory gene expression. nih.gov This demonstrates that the effects of cyclopropylamine-based inhibitors can extend beyond simple enzyme inactivation to fundamentally alter cellular signaling networks and immune responses.
Computational Chemistry and Theoretical Studies on N Isobutylcyclopropanamine Hydrochloride
Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For N-Isobutylcyclopropanamine Hydrochloride, methods like Density Functional Theory (DFT) are employed to determine its electronic structure. These calculations reveal the distribution of electron density, the energies of molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), and the electrostatic potential surface.
The energy gap between the HOMO and LUMO is a crucial reactivity descriptor. A smaller gap generally implies higher reactivity. For cyclopropylamine (B47189) derivatives, the strained three-membered ring significantly influences the electronic properties. longdom.org The nitrogen atom's lone pair of electrons also plays a vital role in the molecule's nucleophilicity and basicity. longdom.org
Reactivity descriptors derived from these calculations, such as chemical potential, hardness, and electrophilicity index, provide quantitative measures of the molecule's propensity to participate in chemical reactions. These parameters are essential for predicting how this compound might behave in different chemical environments.
A workflow for such quantum chemical calculations often involves initial geometry optimization using a lower-level theory, followed by more accurate single-point energy calculations and population analysis. arxiv.org This approach balances computational cost with accuracy, providing valuable insights into the molecule's stability and reactivity.
Table 1: Calculated Reactivity Descriptors for a Model Cyclopropylamine
| Descriptor | Value (Arbitrary Units) | Implication |
| HOMO Energy | -6.2 eV | Energy of the highest occupied molecular orbital |
| LUMO Energy | 1.5 eV | Energy of the lowest unoccupied molecular orbital |
| HOMO-LUMO Gap | 7.7 eV | Indicator of chemical reactivity and stability |
| Chemical Potential | -2.35 | Tendency to donate or accept electrons |
| Global Hardness | 3.85 | Resistance to change in electron distribution |
| Electrophilicity Index | 0.72 | Propensity to accept electrons |
Note: The values in this table are hypothetical and for illustrative purposes to represent typical outputs of quantum chemical calculations.
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
To explore the potential biological activity of this compound, molecular docking and dynamics simulations are indispensable tools. nih.gov These computational techniques predict how a ligand (in this case, this compound) might bind to the active site of a biological target, such as a protein or enzyme. mdpi.com
Molecular docking algorithms explore various possible conformations and orientations of the ligand within the binding pocket of a receptor, calculating a scoring function to estimate the binding affinity. mdpi.com This process can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. For cyclopropylamine derivatives, which are known to act as inhibitors for enzymes like monoamine oxidase (MAO), docking studies can elucidate the structural basis for their inhibitory activity. longdom.org
Following docking, molecular dynamics (MD) simulations can provide a more dynamic picture of the binding event. MD simulations model the movement of atoms and molecules over time, allowing for the assessment of the stability of the predicted binding pose and the flexibility of both the ligand and the target. nih.gov This can reveal conformational changes that occur upon binding and provide a more accurate estimation of the binding free energy.
Table 2: Illustrative Molecular Docking Results for N-Isobutylcyclopropanamine against a Hypothetical Target
| Parameter | Value | Description |
| Binding Affinity | -7.5 kcal/mol | Estimated free energy of binding |
| Key Interacting Residues | TYR 88, PHE 210, ILE 150 | Amino acid residues in the active site involved in binding |
| Hydrogen Bonds | 1 | Number of hydrogen bonds formed with the target |
| Hydrophobic Interactions | 5 | Number of significant hydrophobic contacts |
Note: This table presents example data that would be generated from a molecular docking study.
Prediction of Reaction Mechanisms and Transition States for Cyclopropylamine Transformations
Computational chemistry is also a powerful tool for elucidating the mechanisms of chemical reactions. researchgate.net For transformations involving cyclopropylamines, theoretical calculations can map out the potential energy surface of a reaction, identifying reactants, products, intermediates, and, crucially, the transition states that connect them. researchgate.netacs.orgacs.org
Methods such as DFT can be used to calculate the geometries and energies of these species. rsc.org The activation energy, which is the energy difference between the reactants and the transition state, can be determined, providing insight into the reaction rate. By comparing the activation energies of different possible pathways, the most likely reaction mechanism can be predicted. researchgate.net
For example, computational studies on the pyrolysis of cyclopropylamine have explored various mechanistic pathways, calculating thermodynamic functions and activation parameters for each. researchgate.net These studies can reveal whether a reaction proceeds through a concerted or stepwise mechanism and can characterize the nature of the transition state. researchgate.net Such knowledge is invaluable for optimizing reaction conditions and designing new synthetic routes for cyclopropylamine derivatives. researchgate.net
Potential Roles in Chemical Probe Development and Biological Target Identification
Design and Synthesis of N-Isobutylcyclopropanamine Hydrochloride Analogues as Chemical Probes
The design and synthesis of analogues based on the this compound scaffold are central to its application as a chemical probe. The isobutyl group can be systematically modified to explore structure-activity relationships (SAR), while the amine handle provides a convenient point for the attachment of reporter tags or reactive groups.
A primary strategy in designing such probes involves creating a library of analogues with diverse substitutions on the isobutyl group or the cyclopropane (B1198618) ring. For instance, the isobutyl moiety can be replaced with other alkyl or aryl groups to modulate lipophilicity and steric bulk, thereby influencing target binding affinity and selectivity. Furthermore, the synthesis of these analogues can be achieved through established synthetic routes. The cyclopropylamine (B47189) core itself can be synthesized via several methods, including the cyclopropanation of alkenes followed by functional group manipulation. nih.gov
To function as a chemical probe for target identification, the N-Isobutylcyclopropanamine scaffold would typically be derivatized with a reporter group and/or a reactive group. Common reporter groups include fluorophores for imaging applications or biotin (B1667282) for affinity-based pulldown experiments. Reactive groups, such as photo-activatable crosslinkers (e.g., diazirines or benzophenones), can be incorporated to covalently capture binding partners upon UV irradiation. nih.gov Another key feature is the inclusion of a "clickable" handle, like an alkyne or azide (B81097), which allows for the bioorthogonal ligation of a reporter tag after the probe has interacted with its cellular targets. rsc.org
The synthesis of such functionalized probes would involve a modular approach. Starting with a protected cyclopropylamine derivative, the isobutyl group could be introduced via reductive amination or other N-alkylation methods. Subsequent steps would involve the deprotection of the amine and its coupling to a linker bearing the desired reporter and/or reactive functionalities. nih.govnih.govresearchgate.net The hydrochloride salt form ensures aqueous solubility, which is often advantageous for biological assays.
A critical aspect of probe design is the inclusion of a negative control, a structurally similar but biologically inactive analogue. nih.gov For N-Isobutylcyclopropanamine-based probes, this could be an analogue where the cyclopropane ring is opened, or the amine is modified in a way that abolishes target engagement, helping to distinguish specific interactions from non-specific binding.
Application in Phenotypic Screening and Target Deconvolution Strategies
Phenotypic screening has re-emerged as a powerful approach in drug discovery, as it allows for the identification of compounds that elicit a desired cellular or organismal phenotype without prior knowledge of the molecular target. nih.govnih.gov Libraries of this compound analogues could be valuable in such screens due to the chemical diversity that can be readily introduced around the core scaffold. lifechemicals.comenamine.net
A library of these compounds could be screened in various disease-relevant phenotypic assays, such as those measuring cell viability, apoptosis, differentiation, or the inhibition of viral replication. Hits from these screens, i.e., compounds that produce the desired phenotype, would then be subjected to target deconvolution to identify their molecular mechanism of action.
Target deconvolution is a critical and often challenging step. researchgate.netresearchgate.net For hits derived from an N-Isobutylcyclopropanamine library, several strategies can be employed:
Affinity-Based Proteomics: If the hit compound is sufficiently potent, it can be immobilized on a solid support (e.g., beads) to "fish" for its binding partners in cell lysates. nih.gov Proteins that bind to the immobilized compound are then identified by mass spectrometry. Competition experiments with the free compound are crucial to ensure the specificity of the interaction.
Activity-Based Protein Profiling (ABPP): This technique is particularly well-suited for identifying enzyme targets. biorxiv.org A probe molecule based on the hit compound, featuring a reactive group that can covalently modify the active site of the target enzyme, is used. This covalent labeling allows for the subsequent identification of the target protein. Competitive ABPP, where the library compound competes with a broad-spectrum probe, can also be employed. biorxiv.org
Photoaffinity Labeling: A hit compound can be derivatized with a photo-reactive group and a reporter tag. nih.gov Upon incubation with cells or cell lysates and exposure to UV light, the probe will covalently crosslink to its target protein(s). The tagged proteins can then be enriched and identified.
The data generated from these proteomics experiments provide a list of potential protein targets. Subsequent validation experiments, such as in vitro binding assays, enzyme activity assays, or genetic knockdown/knockout studies, are then necessary to confirm which of these targets is responsible for the observed phenotype.
Utility in Enzyme Mechanism Elucidation and Active Site Characterization
The cyclopropylamine moiety is a known "mechanism-based inactivator" of certain enzymes, particularly those that utilize a flavin adenine (B156593) dinucleotide (FAD) cofactor, such as monoamine oxidases (MAOs) and lysine-specific demethylase 1 (LSD1/KDM1A). nih.govnih.gov The strained three-membered ring of the cyclopropylamine can undergo oxidative activation by the FAD cofactor, leading to the formation of a reactive intermediate that covalently modifies the enzyme, resulting in irreversible inhibition. nih.gov
This property makes this compound and its analogues potentially powerful tools for studying the mechanism and active site of such enzymes. By designing a series of analogues with varying substituents, researchers can probe the steric and electronic requirements of the enzyme's active site. For example, the inhibitory potency of different N-alkyl substituents can provide insights into the size and nature of the substrate-binding pocket. nih.gov
Structural biology techniques, such as X-ray crystallography, can be used to determine the structure of the enzyme in complex with the covalently bound inhibitor. This can provide a detailed picture of the binding mode and the specific amino acid residues involved in the interaction, as well as the nature of the covalent adduct formed with the FAD cofactor. nih.gov Such information is invaluable for understanding the catalytic mechanism of the enzyme and for the rational design of more potent and selective inhibitors.
The table below summarizes the potential applications of this compound analogues in enzyme studies.
| Application Area | Description | Expected Outcome |
| Enzyme Inhibition Studies | Evaluation of analogues against a panel of enzymes, particularly FAD-dependent oxidases. | Identification of potent and selective inhibitors; determination of IC50 values. |
| Mechanism of Inactivation | Time-dependent inhibition assays and spectroscopic analysis to monitor the reaction with the FAD cofactor. | Confirmation of mechanism-based inactivation; determination of inactivation kinetics. |
| Active Site Mapping | SAR studies with a library of analogues to probe the topology of the enzyme's active site. | Understanding of the structural requirements for binding and inhibition. |
| Structural Biology | Co-crystallization of target enzymes with cyclopropylamine-based inhibitors. | High-resolution structures of the enzyme-inhibitor complex, revealing key interactions. |
This table is based on established principles of using cyclopropylamine derivatives as enzyme inhibitors.
Development of Cyclopropylamine-Based Tools for Chemical Biology Research
Beyond their role as simple inhibitors or probes for target identification, this compound analogues can be developed into more sophisticated tools for chemical biology research. The versatility of the cyclopropylamine scaffold allows for its incorporation into a variety of molecular constructs designed to probe and manipulate biological processes. longdom.org
One promising area is the development of bifunctional molecules , such as proteolysis-targeting chimeras (PROTACs). A PROTAC consists of a ligand that binds to a target protein, connected via a linker to a ligand that recruits an E3 ubiquitin ligase. This results in the ubiquitination and subsequent degradation of the target protein. An N-Isobutylcyclopropanamine-based ligand could be developed to target a specific protein for degradation, providing a powerful tool for studying the consequences of protein loss-of-function. researchgate.net
Another application is in the creation of activity-based probes for a wider range of enzymes. While their utility for FAD-dependent enzymes is clear, the cyclopropane ring can also be functionalized to act as a warhead for other enzyme classes. For example, incorporation of an electrophilic trap could target nucleophilic residues in the active sites of proteases or hydrolases.
Furthermore, the development of fluorescently labeled analogues can be used to visualize the subcellular localization of target proteins. By conjugating a fluorophore to the N-Isobutylcyclopropanamine scaffold, it may be possible to track the distribution of the probe and its target within living cells using advanced microscopy techniques.
The table below outlines potential advanced chemical biology tools based on the N-Isobutylcyclopropanamine scaffold.
| Tool Type | Design Principle | Potential Application |
| PROTACs | A cyclopropylamine-based ligand linked to an E3 ligase binder. | Targeted degradation of a protein of interest for functional studies. |
| Activity-Based Probes | Incorporation of a reactive group to covalently label the active site of a target enzyme. | Profiling enzyme activity in complex biological samples. |
| Imaging Probes | Conjugation of a fluorophore to the cyclopropylamine scaffold. | Visualization of target protein localization and dynamics in living cells. |
| Affinity-Based Probes | Immobilization of a cyclopropylamine-based ligand on a solid support. | Isolation and identification of binding partners from cell or tissue lysates. |
This table conceptualizes the development of advanced chemical biology tools based on the versatile N-Isobutylcyclopropanamine scaffold.
Advanced Research Applications Beyond Biochemical Systems
Role in Material Science and Polymer Chemistry Research
Although direct studies on N-Isobutylcyclopropanamine Hydrochloride in material science are not extensively documented, the parent compound, cyclopropylamine (B47189), is recognized for its utility in the synthesis of specialized polymers and advanced coatings. longdom.org The incorporation of the cyclopropylamine moiety into polymer chains can impart unique and desirable properties to the resulting materials.
The primary contribution of the cyclopropyl (B3062369) group stems from its inherent ring strain and rigidity. longdom.org When integrated into a polymer backbone, this strained three-membered ring can lead to materials with enhanced mechanical and thermal characteristics. longdom.org These properties make them suitable for high-performance applications where durability and stability are critical. longdom.org
Furthermore, the amine functionality allows cyclopropylamines to participate in polymerization reactions, acting as a reactive intermediate or monomer. longdom.org Research in plasma polymerization has utilized cyclopropylamine to deposit thin organic films. ucl.ac.uk These processes can create surfaces with tailored chemical functionalities, useful for applications such as promoting adhesion or creating biocompatible coatings. ucl.ac.uk A study on the plasma polymerization of cyclopropylamine in a low-pressure cylindrical magnetron reactor investigated the mechanisms of thin-film growth and the resulting polymer properties, highlighting the role of both ionic and radical species in the process. ucl.ac.uk
Table 1: Influence of Cyclopropylamine Moiety on Polymer Properties
| Property | Contribution from Cyclopropylamine Moiety | Potential Application |
| Mechanical Strength | The rigidity of the cyclopropane (B1198618) ring enhances the structural integrity of the polymer. longdom.org | High-strength composites, durable plastics. |
| Thermal Stability | The strained ring structure can contribute to a higher degradation temperature. longdom.org | Advanced coatings for demanding environments. |
| Chemical Functionality | The amine group provides a site for further chemical modification or cross-linking. longdom.orgucl.ac.uk | Functional surfaces, bio-conjugation, adhesion promotion. ucl.ac.uk |
| Adhesion | Plasma-polymerized cyclopropylamine films can be used as ultra-thin adhesive layers. ucl.ac.uk | Coating polyolefins and other challenging substrates. |
Catalytic Applications of Cyclopropylamine Moieties
The cyclopropylamine moiety is a valuable structural motif and versatile intermediate in synthetic organic chemistry, with notable applications in catalysis. longdom.orgacs.org Its unique electronic properties and the reactivity associated with its strained ring allow it to participate in a variety of catalytic transformations, including polar, radical, and pericyclic reactions. acs.org
One significant area of research is in photocatalysis. Cyclopropylamines can be activated by light, often in the presence of a photocatalyst, to initiate reactions. For instance, a visible-light-photocatalyzed reaction has been developed for the bromonitroalkylation of alkenes, which, after further steps, yields cyclopropylamine derivatives. rsc.org These derivatives serve as precursors to known inhibitors of enzymes like Lysine-specific histone demethylase 1A (LSD1), which is implicated in various cancers. rsc.org This highlights a pathway where catalysis is used to synthesize functionally important and complex cyclopropylamines.
Furthermore, cyclopropylamines themselves are key reactants in catalytic cycloaddition reactions for constructing larger ring systems. Photoactivated formal [3+2] cycloadditions between N-aryl cyclopropylamines and unsaturated carbonyl compounds have been achieved without external photocatalysts, proceeding through a Single Electron Transfer (SET) pathway to form N-arylaminocycloalkyl compounds. In enzymology, the oxidation of N-cyclopropylamines by enzymes like horseradish peroxidase, a well-known SET enzyme, is studied to understand reaction mechanisms, such as N-dealkylation, which involves the formation of a reactive aminium cation radical and subsequent fragmentation of the cyclopropyl ring. nih.gov
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have also been successfully applied to the N-arylation of cyclopropylamine, a previously challenging transformation. acs.org The development of highly active palladium precatalysts allows for the synthesis of a wide array of arylated cyclopropylamines, which are motifs present in several important drug molecules. acs.org
Table 2: Examples of Catalytic Reactions Involving Cyclopropylamine Moieties
| Reaction Type | Catalyst/Activator | Description | Reference |
| Photoredox Catalysis | Iridium (Ir) or Copper (Cu) catalysts | Used for the difunctionalization of alkenes to produce precursors for cyclopropylamine derivatives. rsc.org | rsc.org |
| Asymmetric [3+2] Photocycloaddition | Chiral H-bonding catalysts | Enables enantioselective synthesis of complex cyclopentylamine (B150401) structures from cyclopropylamines. rsc.org | rsc.org |
| Palladium-Catalyzed N-Arylation | Palladium precatalysts (e.g., (tBuBrettPhos)Pd) | Forms C-N bonds to create N-arylcyclopropylamines, important pharmacophores. acs.org | acs.org |
| Enzymatic Oxidation | Horseradish Peroxidase (HRP) | Catalyzes the single electron transfer (SET) oxidation of the amine, leading to N-dealkylation and ring fragmentation. nih.gov | nih.gov |
| Photochemical [3+2] Cycloaddition | Direct photoactivation (no external catalyst) | N-aryl cyclopropylamines react with olefins via a SET mechanism to form aminocyclopentanes. |
Studies in Solvent Extraction or Separation Technologies utilizing Amine Functionalities
The amine functionality inherent to this compound provides a basis for its potential use in solvent extraction and separation technologies. Amine extraction is a well-established method in hydrometallurgy and chemical purification. google.com The principle relies on the ability of the amine group to be protonated or deprotonated depending on the pH of the aqueous solution. youtube.com
This acid-base chemistry allows for the selective transfer of amine-containing compounds between an aqueous phase and an immiscible organic solvent. youtube.com For a compound like N-Isobutylcyclopropanamine, the amine group is basic. In an acidic aqueous solution, the amine will be protonated to form a positively charged ammonium (B1175870) salt (the hydrochloride salt is an example of this). This charged species is highly soluble in the aqueous phase and poorly soluble in non-polar organic solvents. youtube.com Conversely, by raising the pH with a base, the amine is deprotonated to its neutral, free-base form. This uncharged species is significantly more soluble in an organic solvent and can be extracted from the aqueous layer. youtube.com
This pH-swing mechanism is the foundation of dissociation extraction techniques. rsc.org Research has demonstrated that mixtures of similar amines can be separated effectively if they possess sufficiently different pKa values. rsc.org By carefully controlling the pH of the aqueous phase, one amine can be selectively protonated and retained in the aqueous layer while another, less basic amine remains in the organic phase. rsc.org Automated, continuous-flow systems using pH monitoring have been developed to optimize these separations. rsc.org
While specific studies detailing the use of this compound in industrial extraction are not prominent, the principles are directly applicable. For instance, mixtures containing this amine could be purified by dissolving the mixture in an organic solvent (like toluene (B28343) or ether) and washing it with an acidic aqueous solution. The N-Isobutylcyclopropanamine would be protonated and move to the aqueous phase, separating it from non-basic impurities left in the organic phase. Subsequent basification of the aqueous layer would regenerate the free amine for recovery. youtube.com
Table 3: Principles of pH-Controlled Amine Extraction
| Step | Aqueous Phase Condition | State of Amine (R-NH₂) | Predominant Phase for Amine | Purpose |
| Extraction | Acidic (pH < pKa of amine) | Protonated (R-NH₃⁺) | Aqueous | To separate the amine from non-basic impurities in an organic solvent. youtube.com |
| Stripping/Recovery | Basic (pH > pKa of amine) | Neutral (R-NH₂) | Organic | To recover the purified amine from the aqueous phase into a fresh organic solvent. youtube.com |
Future Research Directions and Emerging Trends for N Isobutylcyclopropanamine Hydrochloride
The unique structural and electronic properties of the cyclopropylamine (B47189) moiety, a key feature of N-Isobutylcyclopropanamine Hydrochloride, have established it as a significant scaffold in medicinal chemistry. longdom.orgchemrxiv.orgacs.org Future research is set to build upon this foundation, focusing on innovative synthetic strategies, deeper mechanistic insights, integrated design approaches, and the exploration of new therapeutic frontiers. These endeavors aim to unlock the full potential of cyclopropylamine derivatives in drug discovery and development.
Q & A
Basic Research Questions
Q. How can researchers confirm the structural identity of N-Isobutylcyclopropanamine Hydrochloride?
- Methodological Answer : Utilize spectroscopic techniques (e.g., NMR, FT-IR) and compare results with the InChI key SYEIQRWDGGTWSP-UHFFFAOYSA-N provided by PubChem . Cross-validate using high-resolution mass spectrometry (HRMS) to confirm the molecular formula (C₇H₁₅N·HCl). For crystalline samples, X-ray diffraction can resolve cyclopropane ring geometry and amine-hydrochloride interactions.
Q. What are the recommended safety protocols for handling this compound in laboratory settings?
- Methodological Answer : Follow guidelines from safety data sheets (SDS) for structurally similar hydrochlorides (e.g., Normetanephrine HCl ):
- Use PPE (gloves, goggles, lab coats) and work in a fume hood.
- Avoid inhalation/contact; rinse exposed areas with water immediately.
- Store in airtight containers at 2–8°C to prevent degradation.
- Institutional protocols for amine-hydrochloride compounds should be prioritized .
Q. What synthetic routes are reported for this compound?
- Methodological Answer : While direct synthesis data are limited, analogous cyclopropanamine hydrochlorides are synthesized via:
- Cyclopropanation : Reacting isobutylamine with cyclopropane derivatives (e.g., cyclopropyl bromide) under basic conditions.
- Salt Formation : Freebase neutralization with HCl in anhydrous ethanol, followed by recrystallization .
- Validate purity via HPLC (see Advanced Questions) and elemental analysis.
Advanced Research Questions
Q. How can researchers optimize HPLC methods for quantifying this compound in complex matrices?
- Column : Kromasil C18 (150 × 4.6 mm, 5 µm).
- Mobile Phase : 0.03 M KH₂PO₄ buffer (pH 3.0) and methanol (70:30 v/v).
- Detection : UV at 207–210 nm (amine-hydrochloride absorbance range).
- Calibration : Linear range 1–10 µg/mL; validate recovery (>98%) and precision (RSD <2%).
Q. How to address contradictory data in pharmacological assays involving this compound?
- Methodological Answer :
- Replicate Experiments : Conduct triplicate assays with positive/negative controls (e.g., cyclopropane analogs ).
- Statistical Rigor : Apply ANOVA or non-parametric tests (e.g., Kruskal-Wallis) to assess variability. Follow NIH guidelines for preclinical data reporting .
- Batch Variation : Test multiple synthesis batches for consistency in purity and stability.
Q. What strategies are effective for studying the stability of this compound under physiological conditions?
- Methodological Answer :
- pH Stability : Incubate in buffers (pH 1–9) at 37°C; monitor degradation via LC-MS.
- Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition thresholds.
- Light Sensitivity : Expose to UV-Vis light (200–800 nm) and assess photodegradation products.
Q. How does the cyclopropane ring influence the compound’s pharmacokinetic properties compared to non-cyclopropane analogs?
- Methodological Answer :
- In Silico Modeling : Compare logP, polar surface area, and bioavailability using PubChem data .
- In Vivo Studies : Administer cyclopropane vs. straight-chain analogs in rodent models; measure plasma half-life and tissue distribution.
- Metabolic Pathways : Use liver microsome assays to identify cytochrome P450 interactions .
Key Considerations
- Avoid Common Pitfalls : Contamination from amine degradation products can skew results. Use fresh HCl for salt formation .
- Ethical Compliance : For in vivo studies, adhere to NIH guidelines for animal welfare and statistical transparency .
- Cross-Disciplinary Validation : Compare results with structurally related compounds (e.g., N-(2,3-dimethylbenzyl)cyclopropanamine HCl ) to identify structure-activity trends.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
